molecular formula C9H4BrNO4 B13595372 6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B13595372
M. Wt: 270.04 g/mol
InChI Key: WOSCNBDCJHWMQS-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound that belongs to the class of isoindole derivatives. Isoindoles are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a bromine atom, a carboxylic acid group, and a dioxo group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the bromination of isoindole derivatives followed by oxidation and carboxylation reactions. One common method includes the reaction of isoindole with bromine in the presence of a suitable solvent, followed by oxidation using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the dioxo group to hydroxyl groups.

    Substitution: Halogen exchange reactions where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or iodine, nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and dioxo groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. This compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H4BrNO4

Molecular Weight

270.04 g/mol

IUPAC Name

6-bromo-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C9H4BrNO4/c10-6-2-4-3(1-5(6)9(14)15)7(12)11-8(4)13/h1-2H,(H,14,15)(H,11,12,13)

InChI Key

WOSCNBDCJHWMQS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1C(=O)O)Br)C(=O)NC2=O

Origin of Product

United States

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